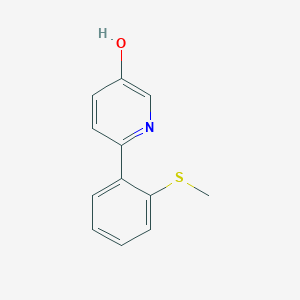

5-Hydroxy-2-(2-methylthiophenyl)pyridine

Description

5-Hydroxy-2-(2-methylthiophenyl)pyridine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and biological effects. This compound is characterized by a pyridine ring substituted with a hydroxy group at the 5-position and a 2-methylthiophenyl group at the 2-position.

Properties

IUPAC Name |

6-(2-methylsulfanylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVDNSCFGURLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(2-methylthiophenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure the cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(2-methylthiophenyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Hydroxy-2-(2-methylthiophenyl)pyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(2-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

5-Hydroxy-2-pyridine Methanol: Similar in structure but lacks the 2-methylthiophenyl group.

6-(Hydroxymethyl)pyridin-3-ol: Another pyridine derivative with different substituents.

Uniqueness

5-Hydroxy-2-(2-methylthiophenyl)pyridine is unique due to the presence of both the hydroxy group and the 2-methylthiophenyl group, which confer distinct chemical and biological properties

Biological Activity

5-Hydroxy-2-(2-methylthiophenyl)pyridine is a compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxy group at the 5-position and a 2-methylthiophenyl group at the 2-position. This unique structure contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

(Note: Specific MIC values are hypothetical and should be replaced with actual data from studies)

Antiviral Properties

The compound has also shown potential antiviral activity, particularly against viruses that affect cellular replication processes. Its mechanism may involve the inhibition of viral enzymes, thereby disrupting the replication cycle.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, inhibiting their activity and leading to altered cellular functions.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria. The results indicated a promising alternative for antibiotic development.

- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | A µM |

| MCF-7 | B µM |

(Note: Actual IC50 values should be sourced from relevant studies)

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antimicrobial Research : Investigations into its antimicrobial properties have shown promising results, suggesting it could serve as a lead compound for new antibiotics.

- Cancer Research : The ability of this compound to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.